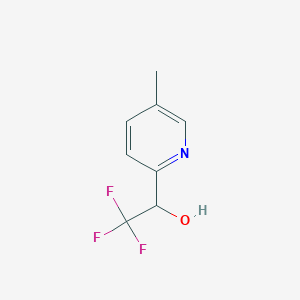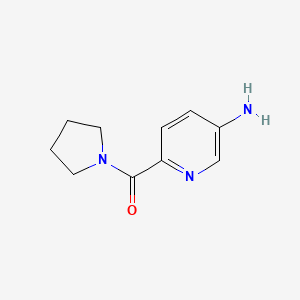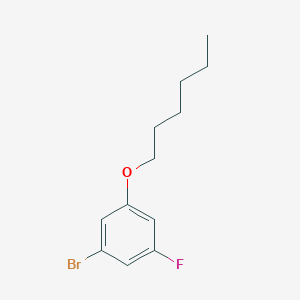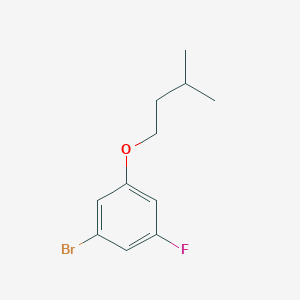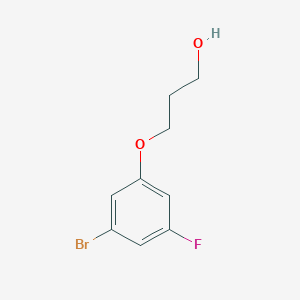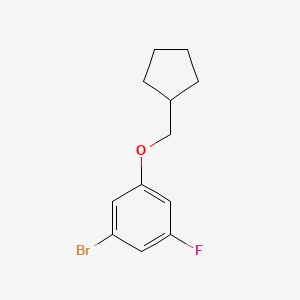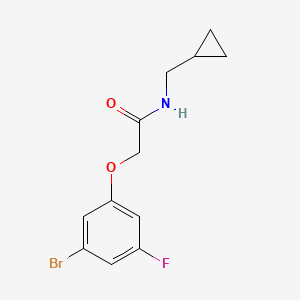
2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide is an organic compound that features a bromo and fluoro substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination and fluorination of phenol to obtain 3-bromo-5-fluorophenol.
Etherification: The phenol derivative is then reacted with an appropriate alkylating agent to form 3-bromo-5-fluorophenoxy intermediate.
Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with N-(cyclopropylmethyl)acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the phenoxy ring.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Oxidation: Products with oxidized functional groups on the phenoxy ring.
Reduction: Products with reduced functional groups on the phenoxy ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-chlorophenoxy)-N-(cyclopropylmethyl)acetamide
- 2-(3-Bromo-5-methylphenoxy)-N-(cyclopropylmethyl)acetamide
- 2-(3-Bromo-5-iodophenoxy)-N-(cyclopropylmethyl)acetamide
Uniqueness
2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring, which can influence its reactivity and interactions with biological targets. The cyclopropylmethyl group also adds to its distinct chemical properties, potentially affecting its binding affinity and specificity in medicinal applications.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c13-9-3-10(14)5-11(4-9)17-7-12(16)15-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHIFSDLLUKBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)COC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
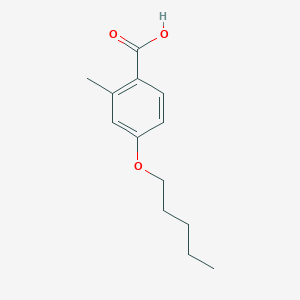
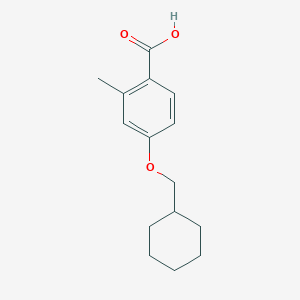
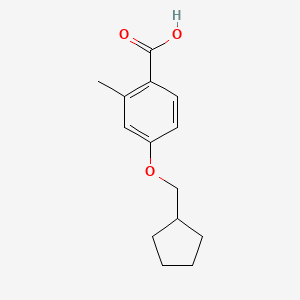
amine](/img/structure/B7935848.png)
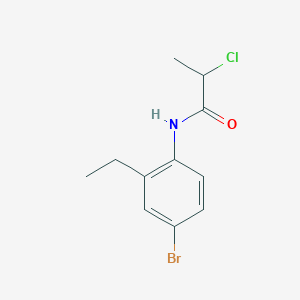
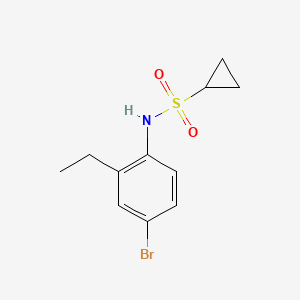
![N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B7935871.png)
